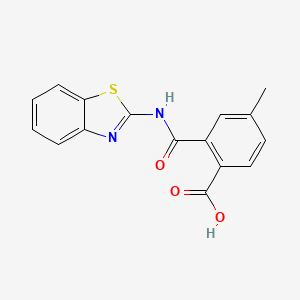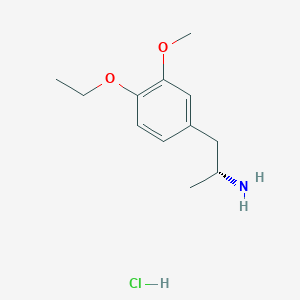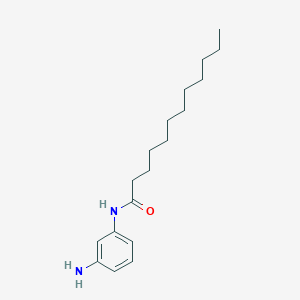![molecular formula C22H23N5O2 B3020548 8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 578001-39-5](/img/structure/B3020548.png)
8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione" is a chemical derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are widely studied for their biological significance and therapeutic potential. The specific structure of this compound suggests that it may have interesting interactions with biological systems, possibly influencing various receptors or enzymes due to its structural similarity to naturally occurring purines.
Synthesis Analysis
The synthesis of purine analogues has been a subject of interest due to their potential pharmacological activities. In the provided papers, analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine have been synthesized. Although the exact synthesis of "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione" is not detailed, similar compounds have been created by substituting different groups at the 8-position of the purine ring. For instance, 8-amino and 8-bromo analogues have been synthesized and shown to have antiviral activity against rhinovirus type 1B . This suggests that the synthesis of the compound would involve similar strategies, possibly through a substitution reaction at the 8-position of a purine precursor.
Molecular Structure Analysis
The molecular structure of purine analogues plays a crucial role in their biological activity. The presence of substituents at specific positions on the purine ring can significantly alter the compound's interaction with biological targets. For example, the 8-substituted analogues mentioned in the papers have shown varying degrees of activity based on their molecular structure. The 8-bromo analogue, in particular, demonstrated high activity in binding to the benzodiazepine receptor . This indicates that the dibenzylamino group in "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione" could also confer unique binding characteristics, potentially affecting its pharmacological profile.
Chemical Reactions Analysis
The reactivity of purine analogues is influenced by the substituents attached to the purine core. The studies have not directly addressed the chemical reactions specific to "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione," but they do provide insights into the reactivity of similar compounds. For instance, the introduction of an 8-bromo substituent has been shown to enhance the binding affinity to the benzodiazepine receptor . This suggests that the chemical reactivity of the dibenzylamino group at the 8-position could be explored in various biological assays to determine its influence on the compound's overall reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of "8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione," they do offer information on related compounds. For example, the antiviral activity of the 8-substituted analogues against rhinovirus suggests that these compounds are biologically stable and can interact effectively with viral components . The high binding affinity of the 8-bromo analogue to the benzodiazepine receptor also implies that these compounds can cross the blood-brain barrier and have a significant affinity for central nervous system targets . These properties are essential for the development of therapeutic agents and could be relevant to the compound .
Safety And Hazards
特性
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-25-20-19(21(28)26(2)22(25)29)23-18(24-20)15-27(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMBUUVPVLVNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


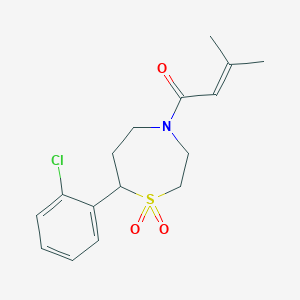
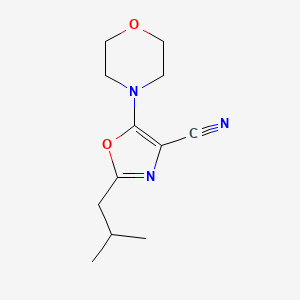
![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)
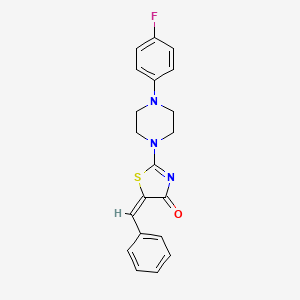

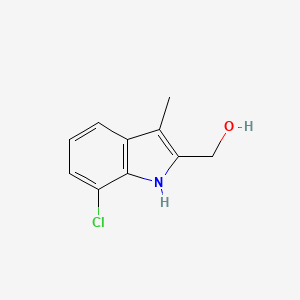
![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)
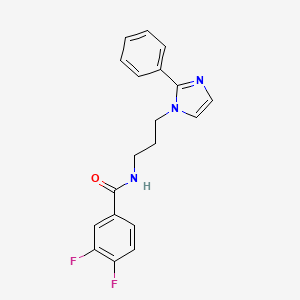
![3-Cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3020481.png)

